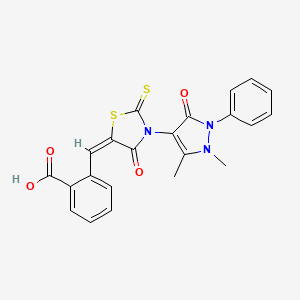
(E)-2-((3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (E)-2-((3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidène)méthyl)benzoïque est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels, dont un cycle pyrazole, un groupe thioxothiazolidinone et un groupe acide benzoïque
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (E)-2-((3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidène)méthyl)benzoïque implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle pyrazole, suivie par l’introduction du groupe thioxothiazolidinone, et enfin, le groupe acide benzoïque est ajouté. Chaque étape nécessite des réactifs et des conditions spécifiques, comme l’utilisation d’acides ou de bases forts, des températures élevées et des atmosphères inertes pour prévenir les réactions secondaires indésirables.
Méthodes de production industrielle
En milieu industriel, la production de ce composé impliquerait probablement des réacteurs discontinus à grande échelle avec un contrôle précis des conditions de réaction. L’utilisation de systèmes automatisés pour surveiller la température, la pression et le pH serait essentielle pour garantir une qualité de produit constante. De plus, des étapes de purification telles que la recristallisation ou la chromatographie seraient nécessaires pour isoler le composé souhaité des sous-produits et des impuretés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (E)-2-((3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidène)méthyl)benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation de certains atomes au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, les agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour augmenter les vitesses de réaction et la sélectivité.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé d’acide carboxylique, tandis que la réduction peut produire un alcool ou une amine. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, en fonction du nucléophile ou de l’électrophile utilisé.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes ou comme réactif dans diverses réactions organiques.
Biologie : Sa structure unique peut lui permettre d’interagir avec les macromolécules biologiques, ce qui en fait un candidat pour le développement de médicaments ou des études biochimiques.
Médecine : Le composé pourrait être étudié pour ses effets thérapeutiques potentiels, tels que des propriétés anti-inflammatoires, antimicrobiennes ou anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, comme des polymères ou des revêtements.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development or biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide (E)-2-((3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidène)méthyl)benzoïque dépend de son application spécifique. Dans un contexte biologique, le composé peut interagir avec des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets physiologiques. Les cibles moléculaires et les voies impliquées devraient être identifiées par des études expérimentales, telles que des tests de liaison ou des simulations d’amarrage moléculaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à l’acide (E)-2-((3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidène)méthyl)benzoïque comprennent d’autres dérivés du pyrazole, des composés thioxothiazolidinone et des dérivés de l’acide benzoïque. Voici des exemples :
Dérivés du pyrazole : Composés avec un cycle pyrazole, comme le 3,5-diméthylpyrazole.
Composés thioxothiazolidinone : Molécules contenant le groupe thioxothiazolidinone, comme la 2-thioxo-4-thiazolidinone.
Dérivés de l’acide benzoïque : Composés avec un groupe acide benzoïque, comme l’acide 4-hydroxybenzoïque.
Unicité
Ce qui distingue l’acide (E)-2-((3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidène)méthyl)benzoïque, c’est sa combinaison de ces groupes fonctionnels dans une seule molécule. Cette structure unique peut conférer des propriétés ou des activités spécifiques qui ne sont pas présentes dans les composants individuels, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Formule moléculaire |
C22H17N3O4S2 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
2-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C22H17N3O4S2/c1-13-18(20(27)25(23(13)2)15-9-4-3-5-10-15)24-19(26)17(31-22(24)30)12-14-8-6-7-11-16(14)21(28)29/h3-12H,1-2H3,(H,28,29)/b17-12+ |
Clé InChI |
MMLWWEUOJIQQKU-SFQUDFHCSA-N |
SMILES isomérique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=CC=C4C(=O)O)/SC3=S |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=CC=C4C(=O)O)SC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)
![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)
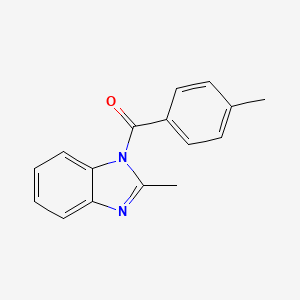
![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)
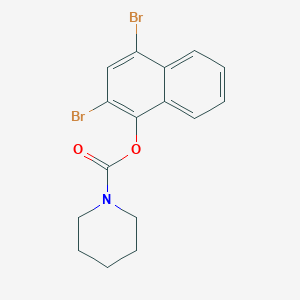
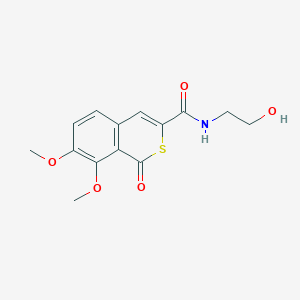

![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)
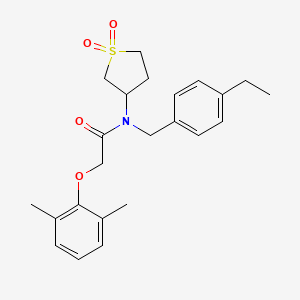
![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
